[2,3'-Bipyridine]-6-carbaldehyde
Description
[2,3'-Bipyridine]-6-carbaldehyde is a bipyridine derivative featuring a carbaldehyde (-CHO) functional group at the 6-position of the pyridine ring and a methyl substituent at the 3'-position of the adjacent pyridine ring (). This compound is part of a broader class of bipyridine ligands, which are widely utilized in coordination chemistry, catalysis, and materials science due to their electron-deficient aromatic systems and chelating capabilities.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-pyridin-3-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-10-4-1-5-11(13-10)9-3-2-6-12-7-9/h1-8H |
InChI Key |
CEHKAOKQYZDHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-6-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2,3’-bipyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to achieve the desired yield.
Industrial Production Methods
Industrial production of [2,3’-Bipyridine]-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products
Oxidation: [2,3’-Bipyridine]-6-carboxylic acid.
Reduction: [2,3’-Bipyridine]-6-methanol.
Substitution: Halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-6-carbaldehyde largely depends on its ability to coordinate with metal ions. The bipyridine rings act as bidentate ligands, forming stable chelate complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The aldehyde group can also undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The reactivity and applications of bipyridine derivatives are highly dependent on substituent positions and functional groups. Key analogs include:
Table 1: Comparison of [2,3'-Bipyridine]-6-carbaldehyde and Selected Analogs
Key Observations :
- Substituent Position: The 2,3'-bipyridine scaffold in the title compound differs from the more common 2,2'-bipyridine analogs (e.g., 6'-methyl and 6'-ethynyl derivatives).
- Functional Groups : Replacement of methyl with ethynyl () introduces π-conjugation, enhancing applications in optoelectronic materials. Hydroxymethyl or carboxylic acid derivatives () improve solubility in polar solvents .
Biological Activity
[2,3'-Bipyridine]-6-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C₁₁H₈N₂O
- Molecular Weight: 188.20 g/mol
The compound features an aldehyde functional group at the 6-position of the bipyridine structure, which enhances its reactivity and ability to form coordination complexes with metal ions.
Synthesis Methods
The synthesis of [2,3'-Bipyridine]-6-carbaldehyde typically involves:
- Vilsmeier-Haack Reaction: This method utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the desired position on the bipyridine ring .
The biological activity of [2,3'-Bipyridine]-6-carbaldehyde is primarily attributed to its ability to coordinate with transition metals, forming stable chelate complexes. These complexes can facilitate various catalytic processes, including:
- Oxidation and Reduction Reactions: The aldehyde can be oxidized to carboxylic acids or reduced to alcohols, which may exhibit distinct biological activities .
- Metal Ion Binding: Its ability to form stable complexes with metal ions makes it a candidate for applications in biological imaging and drug development.
Pharmacological Applications
Recent studies have highlighted several pharmacological applications for [2,3'-Bipyridine]-6-carbaldehyde:
- Antimicrobial Activity: Compounds derived from bipyridines have shown significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Fluorescent Probes: Its derivatives are being explored as fluorescent probes in biological imaging due to their stability and specificity in binding metal ions.
Case Studies
- Antibacterial Efficacy:
- A study demonstrated that derivatives of [2,3'-Bipyridine]-6-carbaldehyde exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like ciprofloxacin .
- Metal Complexes in Drug Development:
- Research has indicated that metal complexes formed with [2,3'-Bipyridine]-6-carbaldehyde display enhanced cytotoxicity against cancer cell lines. These complexes leverage the unique properties of transition metals to improve therapeutic efficacy while reducing side effects associated with traditional chemotherapeutics.
Comparative Analysis
| Compound | Biological Activity | Notable Applications |
|---|---|---|
| [2,3'-Bipyridine]-6-carbaldehyde | Antibacterial, fluorescent probe | Drug development, biological imaging |
| 2,2'-Bipyridine | Strong metal ion binding | Coordination chemistry |
| 4,4'-Bipyridine | Used in redox-active compounds | Synthesis of coordination polymers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
